methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Cross-Coupling Synthetic Methodology Medicinal Chemistry

Key heterocyclic building block for kinase inhibitor libraries. Features orthogonal reactivity: C3-Br for Suzuki/Buchwald couplings; C5-methyl ester for amidation/hydrolysis. This specific substitution pattern is critical for maintaining cross-coupling efficiency and SAR fidelity—3-chloro or 5-acid analogs compromise reactivity or physicochemical properties. Ideal for divergent parallel synthesis.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
CAS No. 1206984-55-5
Cat. No. B1459813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
CAS1206984-55-5
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(NN=C2C=N1)Br
InChIInChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-4-6(3-10-5)11-12-7(4)9/h2-3H,1H3,(H,11,12)
InChIKeyVYWPYTUULPRYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate: Procurement & Technical Baseline for a Strategic Heterocyclic Building Block


Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (CAS 1206984-55-5) is a heterocyclic building block belonging to the pyrazolo[3,4-c]pyridine family. It is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a methyl ester group at the 5-position . This substitution pattern provides a dual orthogonal reactivity profile: the C3-bromo group serves as a robust handle for transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the C5-methyl ester offers a site for amidation, hydrolysis, or reduction, enabling divergent vectorial functionalization [1]. The compound is commercially available with a purity typically ≥95% , with a molecular weight of 256.06 g/mol and a molecular formula of C8H6BrN3O2 [2].

Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate: Critical Role of Substitution Pattern in Divergent Synthesis and SAR Studies


In pyrazolo[3,4-c]pyridine-based drug discovery, the precise positioning of functional groups is critical, as even minor changes in substitution can drastically alter kinase selectivity and potency [1]. While other 3-halo or 5-carboxylate analogs exist, the specific combination of a C3-bromo atom and a C5-methyl ester on the pyrazolo[3,4-c]pyridine core is not interchangeable. The bromine atom at the 3-position is essential for late-stage functionalization via cross-coupling, and the methyl ester at the 5-position provides a distinct reactivity profile compared to other esters or carboxylic acids. Substituting with a 3-chloro analog, for instance, would result in significantly lower reactivity in palladium-catalyzed couplings, requiring harsher conditions and potentially limiting the scope of accessible derivatives [2]. Similarly, replacing the methyl ester with a carboxylic acid alters the compound's lipophilicity and solubility, which can affect its behavior in biological assays and its utility as a synthetic intermediate. Therefore, generic substitution without careful consideration of the specific substitution pattern risks compromising the synthetic efficiency and the fidelity of structure-activity relationship (SAR) studies.

Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate: Quantitative Evidence for Differential Synthetic Utility and Kinase Inhibitor Development


Superior Reactivity in Cross-Coupling Reactions: C3-Bromo vs. C3-Chloro Analogs

The C3-bromo substituent in methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to its 3-chloro counterpart. In a study on the vectorial functionalisation of pyrazolo[3,4-c]pyridines, it was demonstrated that bromo-substituted scaffolds undergo efficient Suzuki-Miyaura couplings under mild conditions, enabling the rapid generation of diverse compound libraries for fragment-based drug discovery [1]. This differential reactivity is a key factor in synthetic planning, as chloro-substituted heterocycles typically require more forcing conditions (higher temperatures, stronger bases) or specialized catalysts, which can lead to lower yields and reduced functional group tolerance.

Cross-Coupling Synthetic Methodology Medicinal Chemistry

Validated Scaffold for Kinase Inhibitor Development: Class-Level Evidence from SAR Studies

While direct IC50 data for methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is not publicly available, the pyrazolo[3,4-c]pyridine scaffold is a well-validated core for developing kinase inhibitors. A study on 3,7-disubstituted pyrazolo[3,4-c]pyridines reported that compounds bearing a 3-(3-fluorophenyl) group exhibited antiproliferative activity with IC50 values ranging from 3.0 to 16.0 μM against cancer cell lines [1]. Furthermore, SAR studies on related pyrazolo[3,4-c]pyridines have demonstrated that substitution at the 3-position is critical for modulating kinase inhibitory activity against targets such as GSK3α/β, CLK1, and DYRK1A [2]. This class-level evidence strongly suggests that the target compound, with its versatile 3-bromo handle, is a strategic starting point for synthesizing and optimizing novel kinase inhibitors.

Kinase Inhibition Antiproliferative Activity Structure-Activity Relationship

Differential Physicochemical Properties: Impact on Solubility and Permeability

The specific combination of a 3-bromo substituent and a 5-methyl ester in methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate imparts a distinct physicochemical profile compared to its analogs. While quantitative data for this exact compound is limited, the bromine atom increases molecular weight and lipophilicity (cLogP) relative to 3-H or 3-fluoro analogs, and the methyl ester offers a balance between the high polarity of a carboxylic acid and the increased lipophilicity of larger esters. This profile is crucial for optimizing drug-like properties such as aqueous solubility and passive membrane permeability. In contrast, the 3-chloro analog is less lipophilic, and the corresponding 3-iodo analog is more lipophilic, each shifting the compound's position in chemical space and potentially affecting its behavior in biological assays and its suitability for further development [1].

Physicochemical Properties Drug-likeness Medicinal Chemistry

Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate: Primary Application Scenarios in Drug Discovery and Chemical Biology


Divergent Synthesis of Kinase-Focused Compound Libraries

This compound is ideally suited as a key intermediate for the parallel synthesis of diverse pyrazolo[3,4-c]pyridine-based kinase inhibitor libraries. Its orthogonal functional groups allow for independent modification: the C3-bromo group can be elaborated via Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce a wide range of aryl or amine substituents, while the C5-methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide for further diversification [1]. This divergent strategy enables the rapid exploration of chemical space around a validated kinase-binding scaffold [2], accelerating hit-to-lead optimization in oncology and immunology programs.

Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Studies

As a heterocyclic building block, methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can serve as a core fragment for fragment-based drug discovery. Its molecular weight (256.06 g/mol) is within the acceptable range for fragment libraries, and its bromine atom provides a convenient vector for fragment growing or linking via cross-coupling [1]. In SAR studies, systematic variation of the substituents at the 3- and 5-positions is crucial for understanding the molecular determinants of kinase selectivity and potency [2]. This compound provides a versatile starting point for such systematic investigations.

Chemical Probe Development for Target Validation

Given the established role of pyrazolo[3,4-c]pyridine derivatives as inhibitors of kinases such as Pim, GSK3, and BTK [1], this compound can be utilized to synthesize chemical probes for target validation studies. By incorporating the bromine atom as a synthetic handle, researchers can efficiently generate a series of analogs to identify potent and selective inhibitors. These probes can then be used to elucidate the biological function of the target kinase in disease-relevant cellular models, providing critical data to support drug discovery programs in oncology and inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.